molecular formula C15H14N4O3 B14611807 3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine CAS No. 59850-40-7

3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine

Cat. No.: B14611807
CAS No.: 59850-40-7
M. Wt: 298.30 g/mol
InChI Key: CCHYIJJFACTRTO-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,2-e][1,2,4]triazine core substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine can be achieved through several methods. One common approach involves the nucleophilic addition of arylamine to a suitable precursor, followed by cyclization and functionalization steps. For instance, the nucleophilic addition of an arylamine to a pyridine derivative, followed by cyclization with a triazine precursor, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

59850-40-7

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C15H14N4O3/c1-20-11-7-9(8-12(21-2)13(11)22-3)14-17-10-5-4-6-16-15(10)19-18-14/h4-8H,1-3H3

InChI Key

CCHYIJJFACTRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N=CC=C3)N=N2

Origin of Product

United States

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